molecular formula C11H16O2 B11912887 2-(tert-Butyl)-4-(hydroxymethyl)phenol CAS No. 85139-41-9

2-(tert-Butyl)-4-(hydroxymethyl)phenol

Cat. No.: B11912887
CAS No.: 85139-41-9
M. Wt: 180.24 g/mol
InChI Key: SCDJGJZJYBXZRS-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-(hydroxymethyl)phenol is an organic compound that belongs to the class of phenols It is characterized by a tert-butyl group and a hydroxymethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-(hydroxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The phenolic hydroxyl group can be reduced to a corresponding ether.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like aluminum chloride or boron trifluoride are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(tert-Butyl)-4-carboxyphenol.

    Reduction: Formation of 2-(tert-Butyl)-4-(methoxymethyl)phenol.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

2-(tert-Butyl)-4-(hydroxymethyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing biological pathways and chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-4-methylphenol: Similar structure but with a methyl group instead of a hydroxymethyl group.

    2-(tert-Butyl)-4-ethylphenol: Contains an ethyl group in place of the hydroxymethyl group.

    2-(tert-Butyl)-4-(methoxymethyl)phenol: A derivative with a methoxymethyl group.

Uniqueness

2-(tert-Butyl)-4-(hydroxymethyl)phenol is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

85139-41-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-tert-butyl-4-(hydroxymethyl)phenol

InChI

InChI=1S/C11H16O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-6,12-13H,7H2,1-3H3

InChI Key

SCDJGJZJYBXZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CO)O

Origin of Product

United States

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